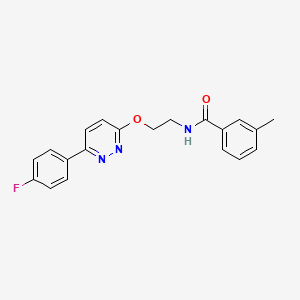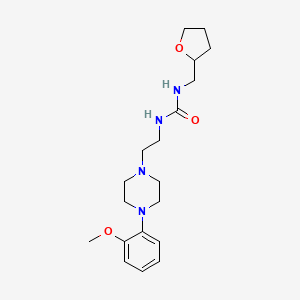
3,4-dimethoxy-N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Chemical Characterization :
- Okumura et al. (1998) demonstrated the synthesis of related thiazolyl pyridine derivatives, essential for the total synthesis of macrocyclic antibiotics like GE 2270 A, indicating the relevance of similar compounds in antibiotic synthesis (Okumura, Saito, Shin, Umemura, & Yoshimura, 1998).
- Baheti et al. (2002) explored the synthesis of 4H-pyrimido[2,1-b]benzothiazole derivatives, highlighting the utility of thiazolyl benzamides in creating new chemical entities (Baheti, Kapratwar, & Kuberkar, 2002).
Biological and Medicinal Applications :
- Borzilleri et al. (2006) identified substituted benzamides as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy, demonstrating the potential of similar structures in cancer treatment (Borzilleri et al., 2006).
- Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl and thiazolopyrimidines derivatives with significant anti-inflammatory and analgesic activities, suggesting the therapeutic potential of similar benzamide derivatives (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
- Jeankumar et al. (2013) developed thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors, illustrating the application of similar compounds in tuberculosis treatment (Jeankumar et al., 2013).
Antimicrobial Activity :
- Spoorthy et al. (2021) conducted studies on the synthesis and antimicrobial activity of ethyl benzodioxophosphol-oxothiazolidin-thiophene-carboxylates, highlighting the antimicrobial potential of similar benzamide derivatives (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
- Song et al. (2017) synthesized 1,3,4-oxadiazole thioether derivatives with notable antibacterial activities against Xanthomonas oryzae, indicating the usefulness of similar compounds in addressing bacterial infections (Song et al., 2017).
Material Science and Imaging Applications :
- Bobeldijk et al. (1990) synthesized derivatives like (S)-2-Hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide for the preparation of radiopharmaceuticals, demonstrating the utility of benzamide derivatives in medical imaging (Bobeldijk et al., 1990).
Drug Development :
- Vellaiswamy & Ramaswamy (2017) explored Co(II) complexes of similar benzamides, showing their potential in developing new pharmaceutical agents with fluorescence properties and anticancer activity (Vellaiswamy & Ramaswamy, 2017).
Properties
IUPAC Name |
3,4-dimethoxy-N-[4-[2-oxo-2-(pyridin-2-ylmethylamino)ethyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-27-16-7-6-13(9-17(16)28-2)19(26)24-20-23-15(12-29-20)10-18(25)22-11-14-5-3-4-8-21-14/h3-9,12H,10-11H2,1-2H3,(H,22,25)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXFUJAIQWHHRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
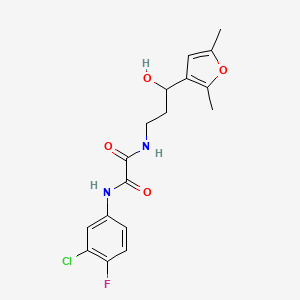

![1-(4-fluorobenzyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2654096.png)
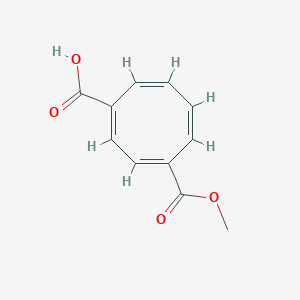

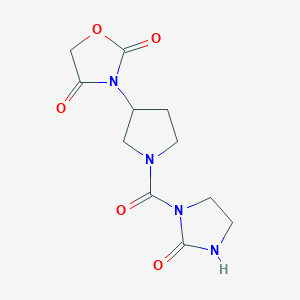
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2654104.png)
![8-[(4-Methoxyphenyl)methylamino]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2654105.png)
![N~1~-(3-chlorophenyl)-2-{4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2654106.png)
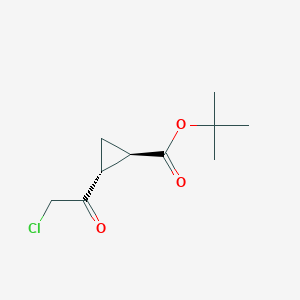

![octahydro-1H-cyclopenta[b]pyridine hydrochloride](/img/structure/B2654111.png)
